N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 877658-03-2
VCID: VC8304942
InChI: InChI=1S/C23H27N3O3S/c1-4-25(5-2)23(28)15-26-14-21(17-10-6-8-12-19(17)26)30-16-22(27)24-18-11-7-9-13-20(18)29-3/h6-14H,4-5,15-16H2,1-3H3,(H,24,27)
SMILES: CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC
Molecular Formula: C23H27N3O3S
Molecular Weight: 425.5 g/mol

N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide

CAS No.: 877658-03-2

Cat. No.: VC8304942

Molecular Formula: C23H27N3O3S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide - 877658-03-2

Specification

CAS No. 877658-03-2
Molecular Formula C23H27N3O3S
Molecular Weight 425.5 g/mol
IUPAC Name N,N-diethyl-2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]acetamide
Standard InChI InChI=1S/C23H27N3O3S/c1-4-25(5-2)23(28)15-26-14-21(17-10-6-8-12-19(17)26)30-16-22(27)24-18-11-7-9-13-20(18)29-3/h6-14H,4-5,15-16H2,1-3H3,(H,24,27)
Standard InChI Key CBHFLXHQPMGRPR-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC
Canonical SMILES CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, N,N-diethyl-2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide, reflects its intricate architecture:

  • Indole core: A bicyclic structure with a pyrrole fused to a benzene ring.

  • Sulfanyl-carbamoyl-methyl group: Attached at position 3 of the indole, featuring a thioether linkage to a carbamoyl-substituted methyl group.

  • 2-Methoxyphenyl: A benzene ring with a methoxy (-OCH₃) substituent at position 2, linked via the carbamoyl group.

  • Diethylacetamide: An N,N-diethyl-substituted acetamide at position 1 of the indole.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₂₃H₂₆N₃O₃SCalculated
Molecular weight436.54 g/molCalculated
SMILESCCOC(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OCDerived
InChIKeyWJIMCGCVOBRTBZ-UHFFFAOYSA-NAnalog

The sulfanyl group (-S-) enhances membrane permeability, while the carbamoyl and methoxyphenyl groups may facilitate target binding via hydrogen bonding and hydrophobic interactions .

Synthesis and Chemical Reactivity

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
1Mercaptoacetic acid, K₂CO₃, DMF, 80°C~65%
22-Methoxyphenyl isocyanate, DCM, RT~50%
3Chloroacetyl chloride, Et₃N, then Et₂NH~70%
*Estimated based on analogous reactions .
CompoundTargetIC₅₀ (nM)Source
Tamnorzatinib FLT3 kinase1.2Clinical
E587-0029 Unspecified protease45Screening
This compoundHypotheticalN/AProjected

Applications and Future Directions

Drug Discovery

This compound’s modular structure allows for derivatization:

  • Optimization: Replace methoxy with halogens to enhance target affinity.

  • Prodrug strategies: Mask the sulfanyl group to improve pharmacokinetics .

Agricultural Chemistry

Indole derivatives are explored as fungicides; the sulfanyl moiety may disrupt microbial thiol metabolism .

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